molecular formula C18H13NO5 B2790393 methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate CAS No. 150711-89-0

methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate

Cat. No. B2790393
CAS RN: 150711-89-0
M. Wt: 323.304
InChI Key: PTUPABXHLWLSFA-UHFFFAOYSA-N
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Description

“Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate” is a chemical compound with the linear formula C20H17NO5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 383.426 . The compound contains a chromene ring, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring .

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been shown to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its pharmacological properties and mechanism of action, making it a valuable tool for drug discovery and development. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate. One area of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential use in combination therapies for cancer and other diseases.

Synthesis Methods

The synthesis of Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is a multi-step process that involves the reaction of 3-hydroxycoumarin with methyl chloroformate and 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 2-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-23-17(21)12-7-3-4-8-14(12)19-16(20)13-10-11-6-2-5-9-15(11)24-18(13)22/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUPABXHLWLSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975644
Record name N-[2-(Methoxycarbonyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6023-18-3
Record name N-[2-(Methoxycarbonyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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